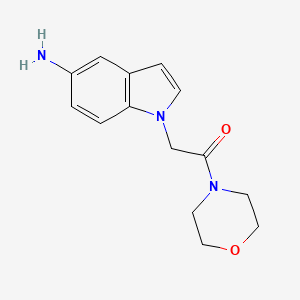

2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Übersicht

Beschreibung

The compound “2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one” is also known as “1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-5-amine”. It has a CAS Number of 1097161-86-8 and a molecular weight of 259.31 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C14H17N3O2 . The InChI code for this compound is 1S/C14H17N3O2/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10,15H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.30 and a molecular formula of C14H17N3O2 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Applications

- Stereoselective Synthesis of Morpholines : Copper(II) 2-ethylhexanoate-promoted addition of an alcohol and an amine across an alkene, termed oxyamination, was reported to synthesize several 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities (Sequeira & Chemler, 2012). This exemplifies the utility of morpholinyl compounds in creating complex molecular architectures.

- Conversion of Amino Alcohols to Morpholines : Sulfinamides were used as temporary protecting/activating groups on amines for converting 1,2-amino alcohols into morpholines, demonstrating an efficient methodology that concluded with the synthesis of morpholine hydrochloride salts. This process highlights the application in synthesizing potential drug molecules (Fritz et al., 2011).

- Aminomethylation with Biogenic Cyclic Amines : A study on the aminomethylation of various pyrroles and indoles with cyclic amines, including morpholine, revealed efficient pathways to synthesize 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles, indicating the versatility of morpholinyl compounds in organic synthesis (Markova et al., 2017).

Biological Activities and Potential Therapeutic Applications

- Antioxidant Activity : The antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones was studied, showing significant lipid peroxidation inhibition. This scaffolding, which can be considered analogous to the core structure of the queried compound, showcases the potential of morpholinyl derivatives in medicinal chemistry for developing antioxidant therapies (Zvezdanović et al., 2014).

- Anti-inflammatory Activity : Novel thiophene derivatives incorporating a morpholine moiety exhibited considerable anti-inflammatory activity, outperforming standard drugs in some instances. This underscores the therapeutic relevance of morpholinyl compounds in designing anti-inflammatory agents (Helal et al., 2015).

Photophysics and Biomolecular Binding

- Photophysical Properties : Research on new series of quinolines substituted with morpholine groups revealed strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. These findings highlight the potential of morpholinyl compounds in the development of fluorescent probes and therapeutic agents targeting DNA (Bonacorso et al., 2018).

Eigenschaften

IUPAC Name |

2-(5-aminoindol-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNOFVOEZBWMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=CC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)

![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)

![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)